molecular formula C19H17N5O5S B2867258 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 941958-62-9

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2867258
CAS No.: 941958-62-9
M. Wt: 427.44
InChI Key: KNPBCGYWIBSGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a synthetic small molecule featuring a pyridinone core linked to a 4-nitrophenyl group via an acetamide bridge, with a pyrimidin-2-ylthio methyl substituent. This specific molecular architecture, which includes a thioether linkage, is often explored in medicinal chemistry for its potential to interact with enzyme active sites. Compounds with similar structures, such as those containing a 4-oxopyridine core, have been investigated as potent and selective inhibitors of enzymes like aldose reductase (ALR2), a target for diabetic complications, and myeloperoxidase (MPO), which is implicated in cardiovascular diseases . The presence of the nitrophenyl group can be critical for electron-withdrawing effects and for facilitating interactions with biological targets. Researchers value this compound for its utility in developing structure-activity relationship (SAR) profiles and as a key intermediate in the synthesis of more complex bioactive molecules. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S/c1-29-17-10-23(11-18(26)22-13-3-5-14(6-4-13)24(27)28)15(9-16(17)25)12-30-19-20-7-2-8-21-19/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBCGYWIBSGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide":

Note: While the query specifically asks about "this compound", the search results provide information on related compounds with similar structures, such as N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide and N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide. The information below reflects the potential applications based on these related compounds.

Potential Scientific Applications

N-(2,5-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, a complex organic compound, exhibits potential biological activities due to its various functional groups. It falls under the classifications of thioacetamides and pyridine derivatives, which are known for diverse biological activities, including antimicrobial and anticancer effects.

N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound with potential anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity

Pyridine-based compounds have demonstrated anticancer potential. Derivatives similar to N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide have shown cytotoxicity against various cancer cell lines, with some pyridine derivatives exhibiting IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity.

Case Study: A study evaluated a series of pyridine derivatives for their cytotoxic effects on human breast cancer cells (MCF7). Compounds with similar structures to N-(4-acetylphenyl)-2-(5-methoxy...) had IC50 values ranging from 5 to 15 µM, demonstrating potential as anticancer agents.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Research suggests that derivatives containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays demonstrated that some pyridine-pyrimidine hybrids exhibited IC50 values below 10 µM against COX enzymes, suggesting strong anti-inflammatory effects.

Case Study: An investigation focused on the anti-inflammatory properties of pyrimidine-containing compounds and found that certain derivatives effectively inhibited COX enzymes, with one compound showing an IC50 value of 8 µM against COX-1 and COX-2, suggesting therapeutic potential in managing inflammatory diseases.

The presence of the methoxy group is believed to enhance lipophilicity and improve binding affinity to target enzymes, leading to increased inhibitory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogous derivatives in the literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Biological Activity / Notes Reference
Target Compound Pyridinone 5-methoxy, pyrimidin-2-ylthio methyl, N-(4-nitrophenyl)acetamide Not reported Hypothesized enzyme inhibition (e.g., kinase or reductase targets) due to pyrimidinylthio
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) Dihydropyrimidinone 4-methyl, N-(4-phenoxyphenyl)acetamide 224–226 Antimicrobial activity tested; moderate efficacy against bacterial strains
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c) Quinazolinone 2-chlorophenoxy methyl, 4-methylpiperazinyl 118–120 Potential InhA (enoyl-acyl carrier protein reductase) inhibitor for tuberculosis
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) Oxadiazole-pyrimidine hybrid 4-chlorophenyl pyrimidinylthio, 1,3,4-oxadiazole, N-(4-nitrophenyl)acetamide Not reported Antimicrobial and antiproliferative activity; enhanced π-stacking from nitrophenyl
N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3d-I) Thiazolidinone 4-oxo-thiazolidinone, phenylimino, N-(4-nitrophenyl)acetamide Not reported Exists as tautomeric mixture (1:1 ratio) in solution; structural flexibility noted

Key Findings

Structural Flexibility vs. Stability: The target compound’s pyridinone core is less conformationally flexible than the thiazolidinone derivative (3d-I), which exists as a tautomeric mixture . This rigidity may favor selective target binding. The dihydropyrimidinone derivative (5.15) exhibits higher thermal stability (m.p. 224–226°C) compared to quinazolinone derivatives (e.g., 8c, m.p. 118–120°C), likely due to its fused heterocyclic system .

Methoxy and pyrimidinylthio groups in the target compound may improve solubility compared to chlorophenoxy-substituted analogs (e.g., 8c) .

Biological Activity Trends: Pyrimidinylthio-containing compounds (target compound and compound 1) show promise in antimicrobial and enzyme inhibition contexts, likely due to sulfur’s nucleophilicity and pyrimidine’s role in mimicking natural substrates . Quinazolinone derivatives (e.g., 8c) with piperazinyl groups demonstrate antitubercular activity, suggesting that amine-containing substituents enhance penetration into bacterial membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.